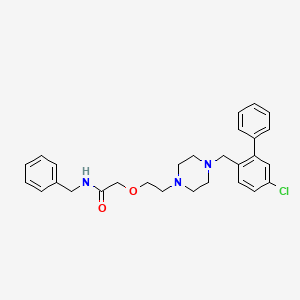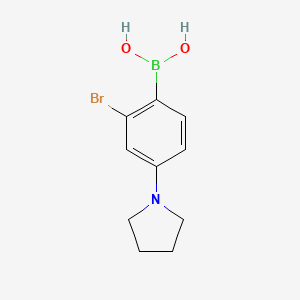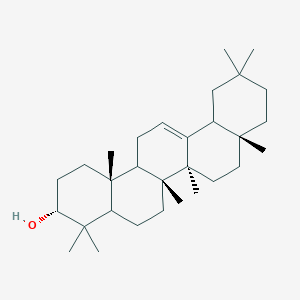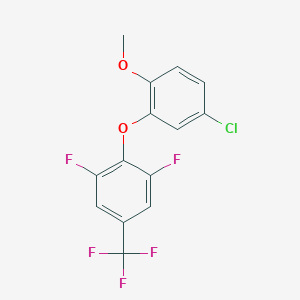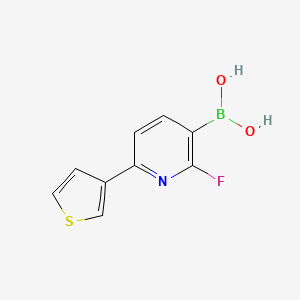![molecular formula C12H14N2O2 B14079997 (NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine CAS No. 756772-43-7](/img/structure/B14079997.png)
(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furylmethylene)quinuclidin-3-one oxime is an organic compound with the molecular formula C12H14N2O2. It is a derivative of quinuclidine, a bicyclic amine, and features a furylmethylene group and an oxime functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furylmethylene)quinuclidin-3-one oxime typically involves the condensation of quinuclidin-3-one with furfural in the presence of a base, followed by the conversion of the resulting intermediate to the oxime using hydroxylamine . The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for 2-(2-furylmethylene)quinuclidin-3-one oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-furylmethylene)quinuclidin-3-one oxime can undergo various chemical reactions, including:
Oxidation: The furylmethylene group can be oxidized to form corresponding furyl ketones or carboxylic acids.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Hydroxylamine hydrochloride in the presence of a base for oxime formation.
Major Products Formed
Oxidation: Furyl ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various oxime derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-furylmethylene)quinuclidin-3-one oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2-furylmethylene)quinuclidin-3-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form reversible covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The furylmethylene group may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidine: A bicyclic amine with similar structural features but lacking the furylmethylene and oxime groups.
Quinuclidin-3-one: The parent compound without the furylmethylene and oxime modifications.
Furylmethylene derivatives: Compounds with similar furylmethylene groups but different core structures.
Uniqueness
2-(2-furylmethylene)quinuclidin-3-one oxime is unique due to the combination of its bicyclic quinuclidine core, furylmethylene group, and oxime functionality. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
756772-43-7 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H14N2O2/c15-13-12-9-3-5-14(6-4-9)11(12)8-10-2-1-7-16-10/h1-2,7-9,15H,3-6H2/b11-8+,13-12- |
Clé InChI |
GDVIGVSHAWGESR-UMHQQUALSA-N |
SMILES isomérique |
C1CN\2CCC1/C(=N/O)/C2=C\C3=CC=CO3 |
SMILES canonique |
C1CN2CCC1C(=NO)C2=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)

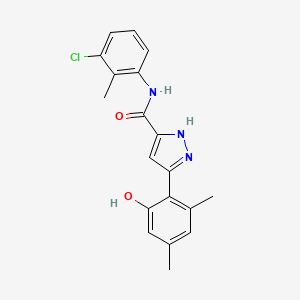
![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)
